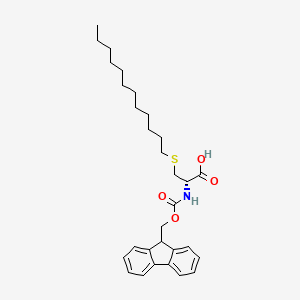

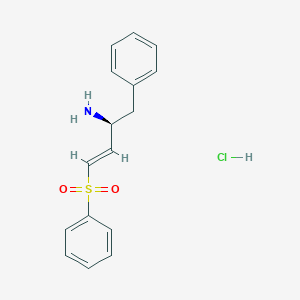

(E)-(3S)-3-Amino-4-phenyl-1-(phenylsulphonyl)but-1-ene hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

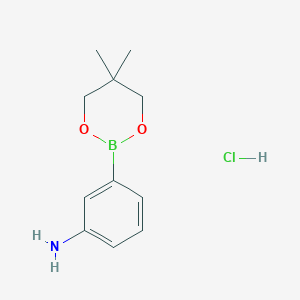

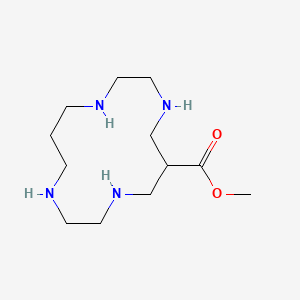

“(E)-(3S)-3-Amino-4-phenyl-1-(phenylsulphonyl)but-1-ene hydrochloride” is a complex organic compound. The “E” in the name indicates that it is an alkene with the higher priority groups on opposite sides of the double bond . The “3S” indicates the stereochemistry of the 3rd carbon atom in the compound. It has an amino group (-NH2), a phenyl group (C6H5), a phenylsulphonyl group (C6H5SO2), and a but-1-ene group (C4H6) in its structure.

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a chiral center. The E-Z system for naming alkenes, based on the Cahn-Ingold-Prelog (CIP) rules, would be used to determine the configuration of the double bond .Chemical Reactions Analysis

Alkenes like but-1-ene can undergo a variety of reactions, including electrophilic addition reactions with substances like hydrogen halides . The presence of the amino and phenylsulphonyl groups may also influence the reactivity of the compound.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. Alkenes are generally insoluble in water but soluble in organic solvents, and their boiling points are similar to those of alkanes with the same number of carbon atoms . The presence of the amino and phenylsulphonyl groups may alter these properties.Wissenschaftliche Forschungsanwendungen

Overview

The compound "(E)-(3S)-3-Amino-4-phenyl-1-(phenylsulphonyl)but-1-ene hydrochloride" is an example of a chiral sulfinamide, which are widely recognized for their utility as chiral auxiliaries in the stereoselective synthesis of amines and related derivatives. Among these, tert-butanesulfinamide has emerged as a particularly prominent example due to its extensive use over the past two decades. This review focuses on the role of tert-butanesulfinamide in facilitating the asymmetric synthesis of N-heterocycles through sulfinimines, covering literature from 2010 to 2020. The methodologies associated with this compound offer broad access to a variety of structurally diverse piperidines, pyrrolidines, azetidines, and their fused counterparts, which are common structural motifs in numerous natural products and compounds of therapeutic relevance (Philip, Radhika, Saranya, & Anilkumar, 2020).

Chemical and Biological Properties

Sulfinamides like "this compound" are critical in the field of synthetic chemistry, particularly in the synthesis of phosphonopeptides. These compounds act as mimetics of peptides where a phosphonic acid or related group replaces the carboxylic acid group at the C-terminus, is situated in the peptidyl side chain, or mimics the peptide bond as phosphonamidate or phosphinic acid. These substances serve as inhibitors for crucial enzymes linked to various pathological states, displaying significant physiological activities with potential applications in both medicine and agriculture. The focus here is on peptides that contain free, unsubstituted phosphonic acid moieties, which include antimicrobial peptides derived from bacteria and fungi, and non-hydrolysable analogues of phosphonoamino acids that aid in studying the effects of phosphorylations (Kafarski, 2020).

Wirkmechanismus

Target of Action

Given its structure, it may interact with proteins or enzymes that have affinity for alkenes or phenyl groups .

Mode of Action

The compound contains an alkene group, which is known to undergo electrophilic addition reactions . In these reactions, an electrophile (a molecule attracted to electrons) reacts with the alkene, resulting in the addition of new atoms across the double bond . This could potentially alter the function of the target protein or enzyme .

Biochemical Pathways

The compound might be involved in reactions such as the suzuki–miyaura cross-coupling , which is a widely-used reaction for forming carbon-carbon bonds . This could potentially lead to the synthesis of new organic compounds within the cell .

Result of Action

Given its potential involvement in reactions like the suzuki–miyaura cross-coupling , it could potentially lead to the synthesis of new organic compounds within the cell .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the Suzuki–Miyaura cross-coupling reaction, in which this compound might be involved, is known to be tolerant of various functional groups and can be performed under mild conditions .

Eigenschaften

IUPAC Name |

(E,2S)-4-(benzenesulfonyl)-1-phenylbut-3-en-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2S.ClH/c17-15(13-14-7-3-1-4-8-14)11-12-20(18,19)16-9-5-2-6-10-16;/h1-12,15H,13,17H2;1H/b12-11+;/t15-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNAGGDQMEXGKKF-PDNJSEKVSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C=CS(=O)(=O)C2=CC=CC=C2)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](/C=C/S(=O)(=O)C2=CC=CC=C2)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2H-1,3-Benzodioxol-5-yl)-3-iodoimidazo[1,2-a]pyridine](/img/structure/B6350859.png)

![6-Chloro-3-iodo-2-phenylimidazo[1,2-a]pyridine](/img/structure/B6350863.png)

![2-(2H-1,3-Benzodioxol-5-yl)-6-chloro-3-iodoimidazo[1,2-a]pyridine](/img/structure/B6350869.png)

![6,6-Dimethyl-3-methylsulfanyl-4-oxo-4,5,6,7-tetrahydro-benzo[c]thiophene-1-carboxylic acid methyl ester, 95%](/img/structure/B6350878.png)